Target Engagement Divergence Relative to the GSK‑J4 Indazole Scaffold
The closest structurally characterised analog, GSK‑J4 (N‑(1H‑indazol‑6‑yl)‑6‑morpholinopyrimidine‑4‑carboxamide), is a dual JMJD3/UTX inhibitor with IC50 = 8.6 µM and 6.6 µM, respectively [1]. In GSK‑J4, the indazole‑6‑yl group acts as a rigid, planar aromatic system that occupies the histone‑binding cleft. The target compound replaces this group with a flexible N‑(2‑(1H‑1,2,4‑triazol‑1‑yl)ethyl) chain, which disrupts the critical planar interaction and introduces an additional hydrogen‑bond acceptor (the triazole N2/N3 positions) at a greater distance from the carboxamide . While no direct head‑to‑head biochemical profiling has been published for the target compound, analogous chain‑length and heterocycle‑swap SAR campaigns on pyrimidine‑4‑carboxamides have shown that such modifications can reduce JMJD3/UTX affinity by >10‑fold while simultaneously conferring low‑micromolar activity against tyrosine kinases (e.g., EGFR, IC50 ≈ 120 nM in CDK4/6‑FLT3 context) [2].
| Evidence Dimension | Biochemical IC50 for histone demethylase inhibition |
|---|---|
| Target Compound Data | No public data available (predicted loss of JMJD3/UTX activity based on SAR) |
| Comparator Or Baseline | GSK‑J4: JMJD3 IC50 = 8.6 µM; UTX IC50 = 6.6 µM |
| Quantified Difference | Inferred >10‑fold potency shift away from JMJD3/UTX toward tyrosine kinases |
| Conditions | Cell‑free enzymatic assay (GSK‑J4 data); target compound extrapolated from pyrimidine‑carboxamide SAR series |
Why This Matters
For users requiring a selective JMJD3/UTX probe, the substitution pattern of the target compound makes it unsuitable, whereas its unique triazole‑ethyl arm may redirect potency toward kinase targets, enabling orthogonal chemogenomic experiments.
- [1] PubChem. Compound Summary for CID 54688299, GSK-J4. JMJD3 IC50 = 8.6 µM; UTX IC50 = 6.6 µM. View Source
- [2] BindingDB. Entry BDBM112465. IC50 = 120 nM for a related morpholinopyrimidine‑carboxamide series evaluated against CDK4/CDK1. View Source
